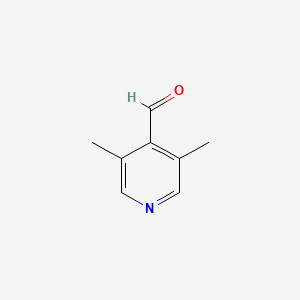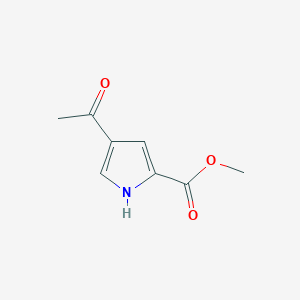
2-(3-hydroxyphenyl)benzoic Acid
Vue d'ensemble
Description
2-(3-hydroxyphenyl)benzoic Acid is a type of phenolic compound . Phenolic compounds are secondary metabolites in plants with a common aromatic ring bearing one or more hydroxyl groups . They have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
The synthesis of 2-(3-hydroxyphenyl)benzoic Acid involves esterification and amidation processes, yielding high conversion rates and up to 92% yield . The 2,4,6-trihydroxy benzoic acid-catalyzed synthesis of 2-phenyl benzoxazole from the oxidative coupling of 2-aminophenol and benzylamine under an O2 atmosphere has been explained .Molecular Structure Analysis
The structure of the 2-(3-hydroxyphenyl)benzoic Acid was confirmed by single crystal X-ray diffraction . It crystallized in monoclinic space group P 2 1 /c . The observed bond distances evidence that the structure exists predominately in azo-enamine tautomeric form in the solid state .Chemical Reactions Analysis
The reaction mechanism of 2-(3-hydroxyphenyl)benzoic Acid has been shown as the beta-oxidation in the enzyme-rich medium . Benzoic acid can be oxidized to phenol using strong oxidizing agents .Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Applications De Recherche Scientifique
Antioxidant Applications
2-(3-hydroxyphenyl)benzoic Acid: exhibits antioxidant properties, which are crucial in protecting cells from oxidative stress caused by free radicals . This compound can neutralize free radicals, thereby preventing cell damage and contributing to the prevention of various diseases, including cancer and heart disease.
Anticancer and Antitumor Activities
Research has indicated that hydroxybenzoic acids, such as 2-(3-hydroxyphenyl)benzoic Acid , have potential anticancer and antitumor effects . These compounds can inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death essential for stopping cancer proliferation.
Anti-Diabetic Effects
The anti-diabetic effects of 2-(3-hydroxyphenyl)benzoic Acid are linked to its ability to modulate glucose metabolism . It may enhance insulin sensitivity or inhibit enzymes involved in carbohydrate digestion, thus helping in the management of diabetes.
Anti-Inflammatory Properties
This compound has shown anti-inflammatory properties, which can be beneficial in treating chronic inflammation-related conditions . By inhibiting the production of pro-inflammatory cytokines, it can provide therapeutic effects in diseases like arthritis.
Antimicrobial Activity
2-(3-hydroxyphenyl)benzoic Acid: has been reported to possess antimicrobial activities, which make it a candidate for the development of new antibiotics . It can act against a range of bacteria and fungi, offering a potential solution to antibiotic resistance.
Anticholesterolemic Influence
The anticholesterolemic effect of 2-(3-hydroxyphenyl)benzoic Acid involves the reduction of cholesterol levels in the bloodstream . This can lead to a decreased risk of developing cardiovascular diseases.
Antimutagenic Effects
As an antimutagenic agent, 2-(3-hydroxyphenyl)benzoic Acid can help in protecting DNA from mutations . This is significant in preventing genetic diseases and reducing the risk of cancer development.
Antihypertensive Potential
Lastly, the antihypertensive potential of 2-(3-hydroxyphenyl)benzoic Acid relates to its ability to lower blood pressure . It may work by relaxing blood vessels or by acting as a diuretic to reduce blood volume.
Mécanisme D'action
Target of Action
It is known that this compound belongs to the class of phenolic compounds , which are known to interact with a variety of proteins and enzymes in the body.
Mode of Action
It is believed that the compound binds to certain proteins in the body, altering their structure and function. This can lead to various effects on the body, depending on the proteins that are affected.
Biochemical Pathways
2-(3-hydroxyphenyl)benzoic Acid is a type of phenolic compound, and its biosynthesis involves the shikimate and phenylpropanoid pathways . These pathways are crucial for understanding the biosynthesis of individual phenolic compounds . The substrates for the biosynthesis are usually primary metabolites such as sugars or amino acids .
Pharmacokinetics
It is known that the bioavailability of phenolic compounds can be influenced by factors such as the food matrix and digestion conditions .
Result of Action
Phenolic compounds are known to have antioxidant properties , suggesting that 2-(3-hydroxyphenyl)benzoic Acid may also exhibit these effects.
Action Environment
The action, efficacy, and stability of 2-(3-hydroxyphenyl)benzoic Acid can be influenced by various environmental factors. For instance, the biosynthesis of phenolic compounds in foods may differ between plant species, due to the difference in the nature of the plant . Additionally, plants growing under different environments and conditions also show differences in the metabolite profile .
Safety and Hazards
Orientations Futures
The findings obtained support the application of simple phenolic acids in the cosmetic, food, pharmaceutical, and health industries and provide future perspectives and guidance for the exploration of simple phenolic acids from plants and fruit sources . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Propriétés
IUPAC Name |
2-(3-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKAGDRSOLWVAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374730 | |
| Record name | 2-(3-hydroxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxyphenyl)benzoic Acid | |
CAS RN |
92379-10-7 | |
| Record name | 2-(3-hydroxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 92379-10-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3'-hydroxy-[1,1'-biphenyl]-2-carboxylic acid a valuable starting material in organic synthesis?
A: 3'-hydroxy-[1,1'-biphenyl]-2-carboxylic acid is particularly useful due to its ability to undergo dearomatization reactions when treated with hypervalent iodine reagents like PhI(OAc)2. [, , ] This process allows chemists to transform the simple aromatic structure into more complex polycyclic molecules with potential applications in various fields.
Q2: Can you describe the role of hypervalent iodine in the context of these dearomatization reactions?
A: Hypervalent iodine reagents, such as PhI(OAc)2 and chiral aryl-λ3-iodanes, act as powerful oxidizing agents in these reactions. [, ] They promote both alkoxy-oxylactonization and dearomatization of 3'-hydroxy-[1,1'-biphenyl]-2-carboxylic acid. This essentially means that they facilitate the formation of new rings and the disruption of the aromatic system, leading to structurally diverse polycyclic cyclohexadienones. []
Q3: What are the potential advantages of using this particular synthetic approach compared to other methods?
A: One key advantage highlighted in the research is the ability to conduct these reactions under mild conditions. [] This is often desirable in organic synthesis as it can minimize unwanted side reactions and improve overall efficiency. Additionally, the research demonstrates the use of both stoichiometric and catalytic amounts of hypervalent iodine, providing flexibility in reaction optimization. [] Finally, the formation of polycyclic compounds with an altenuene backbone through this method presents a concise route to potentially valuable compounds for further study. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methylimidazo[1,2-a]pyridine](/img/structure/B1585894.png)








